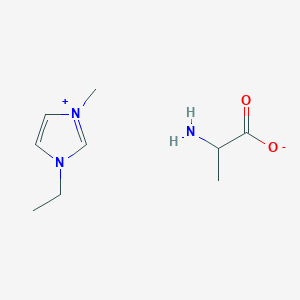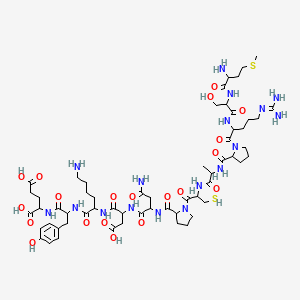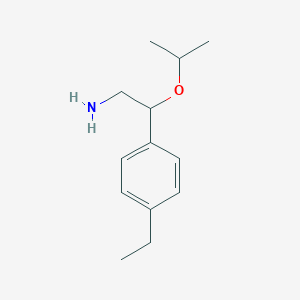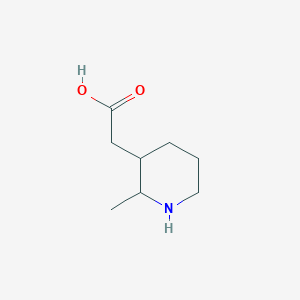
(-)-Yomogin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Yomogin: est une lactone sesquiterpénique naturelle que l'on trouve dans diverses espèces de la plante Artemisia. Elle est connue pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antitumorales et antimicrobiennes. Le composé a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de (-)-Yomogin implique généralement l'extraction à partir d'espèces d'Artemisia. Le processus comprend:
Extraction: Le matériel végétal est soumis à une extraction par solvant en utilisant des solvants tels que l'éthanol ou le méthanol.
Isolement: L'extrait brut est ensuite soumis à des techniques chromatographiques telles que la chromatographie sur colonne pour isoler this compound.
Purification: Une purification supplémentaire est obtenue en utilisant des techniques telles que la recristallisation ou la chromatographie liquide haute performance.
Méthodes de production industrielle: La production industrielle de this compound est encore en phase de recherche, les efforts étant axés sur l'optimisation des processus d'extraction et de purification afin d'obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: (-)-Yomogin peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir this compound en ses formes réduites, qui peuvent avoir des activités biologiques différentes.
Substitution: Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés.
Principaux produits formés:
Oxydation: Dérivés oxydés avec des activités biologiques modifiées.
Réduction: Formes réduites de this compound avec des avantages thérapeutiques potentiels.
Substitution: Dérivés substitués avec des propriétés chimiques modifiées.
Applications de la recherche scientifique
Chimie:
Synthèse de dérivés: this compound sert de précurseur pour synthétiser divers dérivés avec des activités biologiques améliorées.
Biologie:
Agent anti-inflammatoire: Il a été étudié pour son potentiel à inhiber les voies inflammatoires, ce qui en fait un candidat pour le traitement des maladies inflammatoires.
Activité antitumorale: La recherche a montré que this compound peut induire l'apoptose dans les cellules cancéreuses, soulignant son potentiel en tant qu'agent anticancéreux.
Médecine:
Propriétés antimicrobiennes: this compound présente une activité antimicrobienne contre une gamme de pathogènes, y compris les bactéries et les champignons.
Potentiel thérapeutique: Ses diverses activités biologiques en font un candidat prometteur pour le développement de nouveaux agents thérapeutiques.
Industrie:
Produits pharmaceutiques: this compound est exploré pour son utilisation potentielle dans les formulations pharmaceutiques en raison de ses propriétés bioactives.
Mécanisme d'action
Cibles et voies moléculaires:
Voies inflammatoires: this compound inhibe les enzymes clés et les molécules de signalisation impliquées dans l'inflammation, telles que la cyclooxygénase et le facteur nucléaire kappa B.
Induction de l'apoptose: Le composé active les voies apoptotiques dans les cellules cancéreuses, conduisant à la mort cellulaire programmée.
Action antimicrobienne: this compound perturbe les membranes cellulaires microbiennes et inhibe les enzymes essentielles, conduisant à la mort microbienne.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives: (-)-Yomogin serves as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology:
Anti-inflammatory Agent: It has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Anti-tumor Activity: Research has shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Medicine:
Antimicrobial Properties: this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
Therapeutic Potential: Its diverse biological activities make it a promising candidate for developing new therapeutic agents.
Industry:
Pharmaceuticals: this compound is being explored for its potential use in pharmaceutical formulations due to its bioactive properties.
Mécanisme D'action
Molecular Targets and Pathways:
Inflammatory Pathways: (-)-Yomogin inhibits key enzymes and signaling molecules involved in inflammation, such as cyclooxygenase and nuclear factor-kappa B.
Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Action: this compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial death.
Comparaison Avec Des Composés Similaires
Composés similaires:
Artémisinine: Une autre lactone sesquiterpénique des espèces d'Artemisia, connue pour ses propriétés antipaludiques.
Parthénolide: Une lactone sesquiterpénique ayant des activités anti-inflammatoires et anticancéreuses.
Unicité:
Différences structurelles: (-)-Yomogin a une structure unique de cycle lactone qui contribue à ses activités biologiques distinctes.
Spectre d'activité plus large: Comparé aux composés similaires, this compound présente une gamme plus large d'activités biologiques, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
IUPAC Name |
5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJVBQNWRHOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12108302.png)





![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)


![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)
![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)
